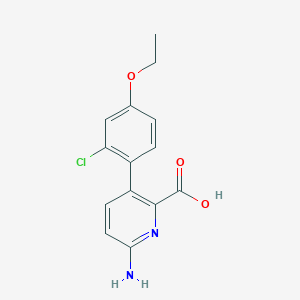
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95%
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)nicotinic acid (4-CCPA) is a naturally-occurring compound found in plants and animals, and is also produced synthetically in the laboratory. It is a derivative of nicotinic acid, and is an important building block for a variety of biochemical pathways. 4-CCPA is used in a wide range of applications, including scientific research, drug development, and biotechnology.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biochemicals. It is also used in the synthesis of a variety of polymers, including polyamides, polyesters, and polycarbonates. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is used in the synthesis of a variety of dyes and pigments, and it is used as a reagent in the synthesis of a variety of small molecules, including organic acids, amines, and alcohols.
Mecanismo De Acción
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% acts as a reversible inhibitor of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It is also believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may act as an agonist or antagonist of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of a variety of compounds, the synthesis of a variety of polymers, and the synthesis of a variety of small molecules. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects, which makes it an ideal reagent for a variety of scientific research applications. However, the main limitation of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is its potential toxicity. It is important to use 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in a well-ventilated area, and to use proper safety precautions when handling it.
Direcciones Futuras
For the use of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% include its use in the development of new drugs and therapies. It is possible that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop drugs that target specific enzymes and G-protein coupled receptors involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new polymers, dyes, and pigments, and to develop new small molecules with specific biochemical and physiological effects. Finally, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new methods of synthesis, which may lead to more efficient and cost-effective production of a variety of compounds.
Métodos De Síntesis
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% can be synthesized in the laboratory via a variety of methods. The most common method is a multi-step process involving the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of pyridine. This reaction produces a mixture of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% and 4-chlorobenzylidene-nicotinic acid, which can be separated by thin-layer chromatography. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of trifluoroacetic acid, or the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of aluminum chloride.
Propiedades
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-2-1-7(5-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORQLVKHRWVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692735 | |
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261910-63-7 | |
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
